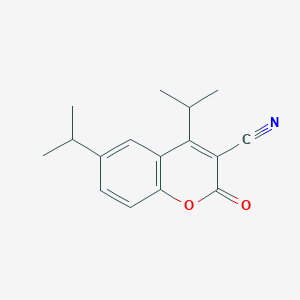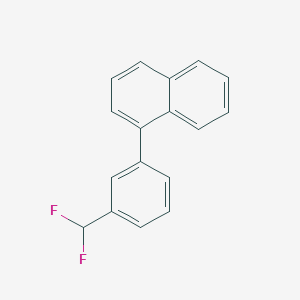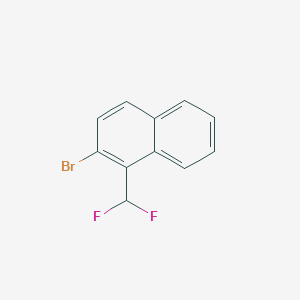
3-bromo-5-methyl-7-nitro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-5-methyl-7-nitro-1H-indole is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of bromine, methyl, and nitro groups attached to the indole ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methyl-7-nitro-1H-indole typically involves the bromination of 5-methyl-1H-indole followed by nitration. One common method involves the use of bromine in acetic acid to introduce the bromine atom at the 3-position of the indole ring. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-bromo-5-methyl-7-nitro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Reduction: Formation of 3-bromo-5-methyl-7-amino-1H-indole.
Oxidation: Formation of 3-bromo-5-carboxy-7-nitro-1H-indole.
科学的研究の応用
3-bromo-5-methyl-7-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-bromo-5-methyl-7-nitro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group can facilitate interactions with electron-rich sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways and lead to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
5-bromo-3-methyl-1H-indole: Lacks the nitro group, which can affect its reactivity and biological activity.
7-nitro-1H-indole: Lacks the bromine and methyl groups, which can influence its chemical properties.
3-bromo-1H-indole: Lacks the methyl and nitro groups, affecting its overall reactivity.
Uniqueness
3-bromo-5-methyl-7-nitro-1H-indole is unique due to the combination of bromine, methyl, and nitro groups on the indole ring. This specific substitution pattern can result in distinct chemical reactivity and biological activity compared to other indole derivatives.
特性
分子式 |
C9H7BrN2O2 |
|---|---|
分子量 |
255.07 g/mol |
IUPAC名 |
3-bromo-5-methyl-7-nitro-1H-indole |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-6-7(10)4-11-9(6)8(3-5)12(13)14/h2-4,11H,1H3 |
InChIキー |
BZMLFAMTZOIIDK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861816.png)







![7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one](/img/structure/B11861863.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11861868.png)


